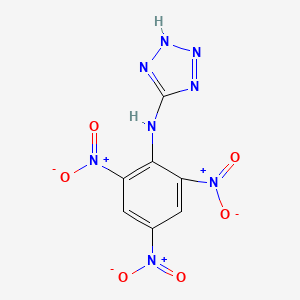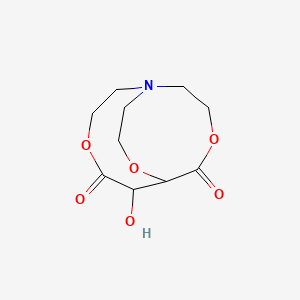
2,2',2''-Nitrilotriethyl tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-Nitrilotriethyl tartrate is a chemical compound with the molecular formula C10H15NO6 and a molecular weight of 245.229 g/mol . It is known for its unique structure, which includes three ethyl tartrate groups attached to a central nitrogen atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Nitrilotriethyl tartrate typically involves the reaction of nitrilotriethanol with tartaric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-Nitrilotriethyl tartrate is scaled up using large reactors and continuous flow processes. The raw materials are mixed in precise proportions, and the reaction is carried out under optimized conditions to maximize efficiency. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-Nitrilotriethyl tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The ethyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2,2’,2’'-Nitrilotriethyl tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-Nitrilotriethyl tartrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine borate: This compound has a similar structure but includes borate instead of tartrate.
Nitrilotriacetic acid: Another compound with a central nitrogen atom and three carboxylate groups.
Uniqueness
2,2’,2’'-Nitrilotriethyl tartrate is unique due to its specific combination of ethyl tartrate groups and a central nitrogen atom. This structure imparts distinctive chemical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
29870-23-3 |
|---|---|
Formule moléculaire |
C10H15NO6 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
6-hydroxy-4,9,14-trioxa-1-azabicyclo[5.4.3]tetradecane-5,8-dione |
InChI |
InChI=1S/C10H15NO6/c12-7-8-10(14)17-6-3-11(1-4-15-8)2-5-16-9(7)13/h7-8,12H,1-6H2 |
Clé InChI |
IGBGMNZJSGDIMG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2C(C(=O)OCCN1CCOC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



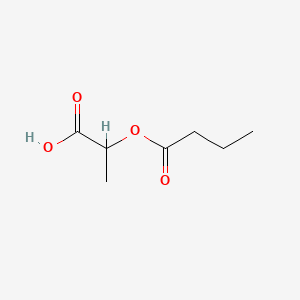
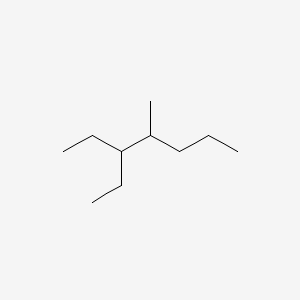
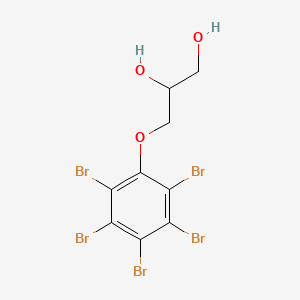
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
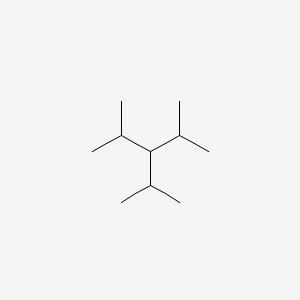
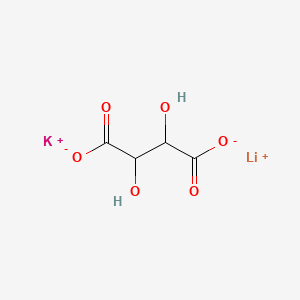

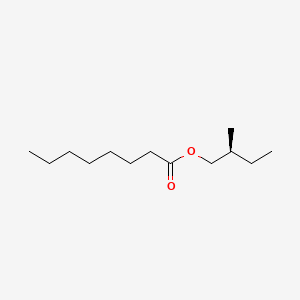
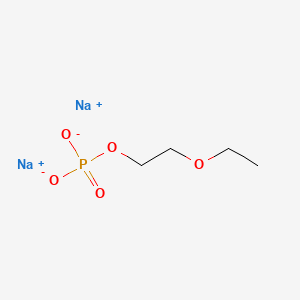
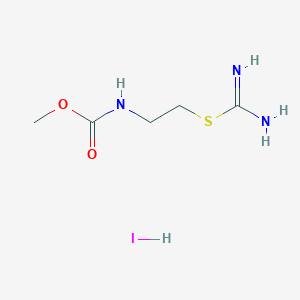
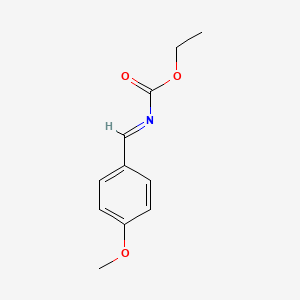
![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)
